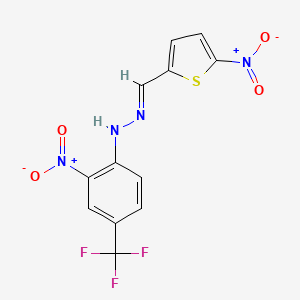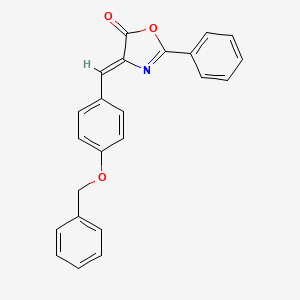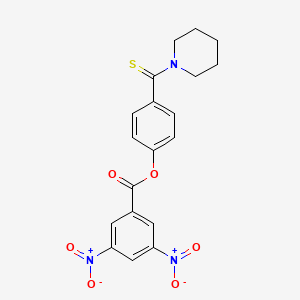
5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is a complex organic compound with the molecular formula C12H7F3N4O4S and a molecular weight of 360.273 g/mol . This compound is known for its unique chemical structure, which includes both nitro and trifluoromethyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 5-nitro-2-thiophenecarbaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with various molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Nitrothiophene-2-carboxaldehyde: Similar in structure but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl group but lacks the thiophene ring.
Uniqueness
5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C12H7F3N4O4S |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
2-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H7F3N4O4S/c13-12(14,15)7-1-3-9(10(5-7)18(20)21)17-16-6-8-2-4-11(24-8)19(22)23/h1-6,17H/b16-6+ |
InChI Key |
OLIZPAAEZJMPDF-OMCISZLKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658335.png)
![dimethyl 2-[1-(biphenyl-2-ylcarbonyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11658343.png)
![6-[5-(chloromethyl)-2-imino-1,3-oxazolidin-3-yl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11658344.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11658351.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11658384.png)
![9-butanoyl-2-(4-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11658398.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11658401.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11658402.png)

![3-benzyl-2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11658409.png)
![2-[Benzenesulfonyl-(3-nitro-phenyl)-amino]-N-benzyl-acetamide](/img/structure/B11658413.png)

